molecular formula C20H17N3O4 B6496966 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 952846-40-1

7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No. B6496966
CAS RN: 952846-40-1
M. Wt: 363.4 g/mol
InChI Key: XTUBRCQPOAWPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide (7-EONBO) is an organic compound with a wide range of applications in scientific research. It has been used as a model compound in numerous studies due to its unique structure and properties. In

Mechanism of Action

7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has been shown to act as an inhibitor of protein kinases. It binds to the active site of the protein kinase and blocks its activity. This inhibition of protein kinase activity leads to the inhibition of signal transduction pathways, which in turn leads to the inhibition of cell proliferation and apoptosis.
Biochemical and Physiological Effects
7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, leading to the inhibition of signal transduction pathways. In addition, 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has been shown to inhibit cell proliferation and apoptosis. Furthermore, 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has been shown to modulate the activity of enzymes, leading to changes in gene expression and metabolic pathways.

Advantages and Limitations for Lab Experiments

7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to obtain. In addition, it is a stable compound and can be stored for long periods of time without degradation. Furthermore, 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research, making it a useful tool for researchers. However, there are also some limitations to using 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is a relatively small molecule, making it difficult to detect in complex mixtures.

Future Directions

There are many potential future directions for the use of 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide in scientific research. For example, it could be used to study the effects of drugs on the regulation of gene expression and the role of proteins in signal transduction pathways. Additionally, it could be used to study the effects of drugs on cell proliferation and apoptosis. Furthermore, 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide could be used to study the interactions between drugs and proteins, as well as to study the structure and function of enzymes. Finally, it could be used to study the effects of drugs on metabolic pathways and the development of new therapeutic agents.

Synthesis Methods

7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is synthesized through a multi-step process. The first step involves the reaction of benzofuran-2-carboxamide with 3-methylphenyl-1,3,4-oxadiazol-2-yl bromide in the presence of NaOH to yield 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide. The second step involves the reaction of 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide with sodium borohydride in the presence of acetic acid to yield 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide hydrochloride. The third step involves the reaction of 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide hydrochloride with sodium hydroxide in the presence of acetic acid to yield 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide.

Scientific Research Applications

7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has been widely used in scientific research due to its unique structure and properties. It has been used as a model compound to study the interactions between drugs and proteins, as well as to study the structure and function of enzymes. It has also been used to study the effects of drugs on the regulation of gene expression and the role of proteins in signal transduction pathways. Furthermore, 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has been used to study the effects of drugs on cell proliferation and apoptosis.

properties

IUPAC Name

7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-3-25-15-9-5-7-13-11-16(26-17(13)15)18(24)21-20-23-22-19(27-20)14-8-4-6-12(2)10-14/h4-11H,3H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUBRCQPOAWPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethoxy-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.